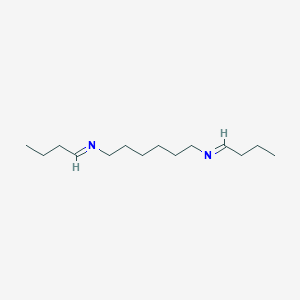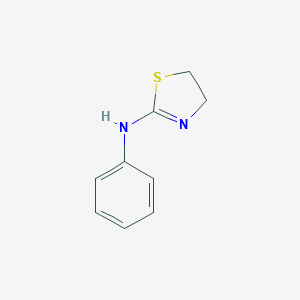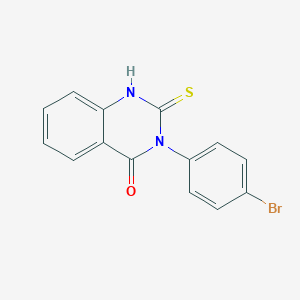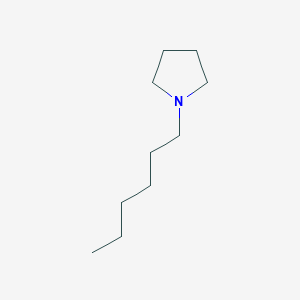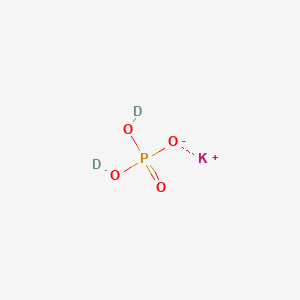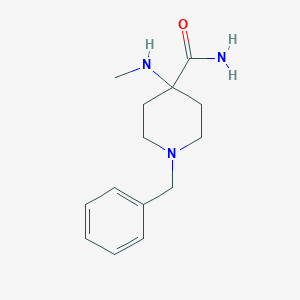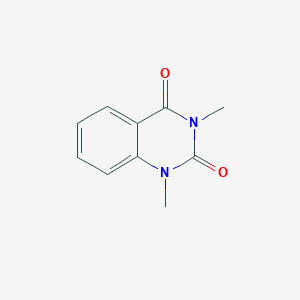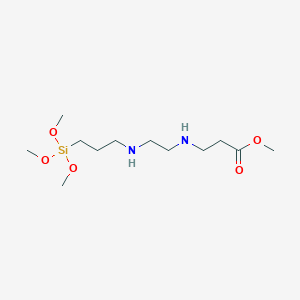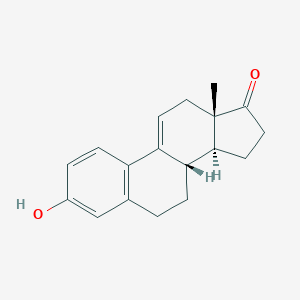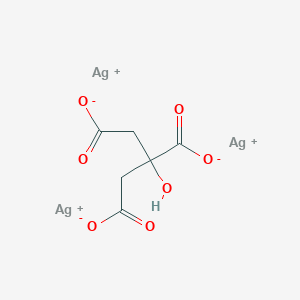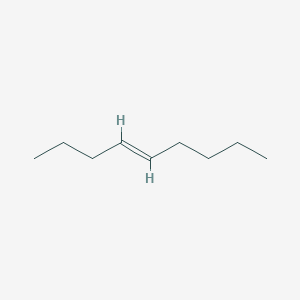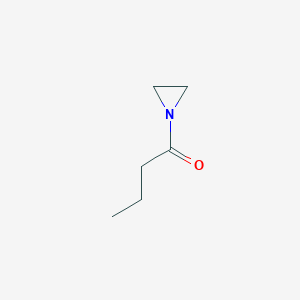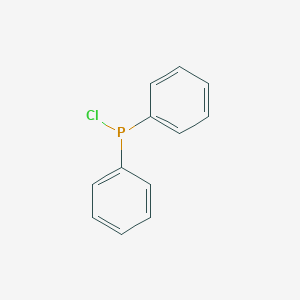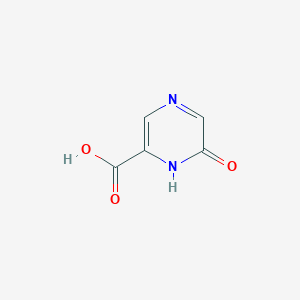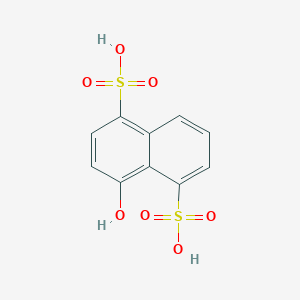
1-Naphthol-4,8-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthol-4,8-disulfonic acid (NDSA) is a chemical compound that has been widely used in scientific research due to its unique properties. NDSA is a water-soluble compound that is commonly used as a pH indicator, as well as a reducing agent for the determination of nitrite. In recent years, NDSA has gained attention for its potential use in biomedical applications, including drug delivery and cancer treatment.
Mecanismo De Acción
1-Naphthol-4,8-disulfonic acid has been shown to have a variety of mechanisms of action, depending on the application. In pH indicator applications, 1-Naphthol-4,8-disulfonic acid undergoes a color change from yellow to red as the pH of the solution decreases. In the determination of nitrite, 1-Naphthol-4,8-disulfonic acid acts as a reducing agent, converting nitrite to nitric oxide. In biomedical applications, 1-Naphthol-4,8-disulfonic acid has been shown to have anticancer properties, possibly through the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Naphthol-4,8-disulfonic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Naphthol-4,8-disulfonic acid can induce apoptosis in cancer cells, potentially through the activation of caspase-3. In addition, 1-Naphthol-4,8-disulfonic acid has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. However, further studies are needed to determine the exact mechanisms of action and potential side effects of 1-Naphthol-4,8-disulfonic acid in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Naphthol-4,8-disulfonic acid has several advantages for use in lab experiments. It is a water-soluble compound that is easy to handle and store. In addition, 1-Naphthol-4,8-disulfonic acid is relatively inexpensive and readily available. However, there are also limitations to the use of 1-Naphthol-4,8-disulfonic acid in lab experiments. 1-Naphthol-4,8-disulfonic acid can be unstable in acidic solutions, and it may react with other compounds in the experimental system. In addition, the potential side effects of 1-Naphthol-4,8-disulfonic acid on living systems are not well understood, and further studies are needed to determine the safety of 1-Naphthol-4,8-disulfonic acid for use in biomedical applications.
Direcciones Futuras
There are several potential future directions for the use of 1-Naphthol-4,8-disulfonic acid in scientific research. One potential application is in the development of new anticancer drugs. 1-Naphthol-4,8-disulfonic acid has been shown to have anticancer properties, and further studies are needed to determine the exact mechanisms of action and potential side effects. In addition, 1-Naphthol-4,8-disulfonic acid could be used as a drug delivery agent, potentially increasing the efficacy of existing drugs. Finally, 1-Naphthol-4,8-disulfonic acid could be used in the development of new diagnostic tools for cancer detection.
In conclusion, 1-Naphthol-4,8-disulfonic acid is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for pH determination, reducing agent, and biomedical applications. However, further studies are needed to determine the exact mechanisms of action and potential side effects of 1-Naphthol-4,8-disulfonic acid. The potential future directions for the use of 1-Naphthol-4,8-disulfonic acid in scientific research are promising, and further studies are needed to explore these possibilities.
Métodos De Síntesis
1-Naphthol-4,8-disulfonic acid can be synthesized through the reaction of 1-naphthol with sulfuric acid and sodium sulfite. The reaction proceeds through a series of intermediate steps, resulting in the formation of 1-Naphthol-4,8-disulfonic acid. The purity of 1-Naphthol-4,8-disulfonic acid can be increased through recrystallization, and the compound can be stored as a dry powder.
Aplicaciones Científicas De Investigación
1-Naphthol-4,8-disulfonic acid has been used in a variety of scientific research applications. It has been used as a pH indicator in the determination of acid dissociation constants of organic acids. 1-Naphthol-4,8-disulfonic acid has also been used as a reducing agent for the determination of nitrite. In addition, 1-Naphthol-4,8-disulfonic acid has been used in biomedical applications, including drug delivery and cancer treatment.
Propiedades
Número CAS |
117-56-6 |
|---|---|
Nombre del producto |
1-Naphthol-4,8-disulfonic acid |
Fórmula molecular |
C10H8O7S2 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
4-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
Clave InChI |
XIQKALDENTUXBY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)O)S(=O)(=O)O |
Otros números CAS |
117-56-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



